molecular formula C16H13NO5 B067967 5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-DicarboxyiicAcid,KetoralacTromethamine CAS No. 175459-90-2

5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-DicarboxyiicAcid,KetoralacTromethamine

Cat. No.: B067967
CAS No.: 175459-90-2
M. Wt: 299.28 g/mol
InChI Key: GBGSTRCSSBLPGI-UHFFFAOYSA-N
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Description

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid is a member of the pyrrolizine class of compounds. It is characterized by a pyrrolizine ring substituted at positions 1 and 5 by carboxy and benzoyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid typically involves the reaction of 2-(methylthio)pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol

Properties

IUPAC Name

5-benzoyl-2,3-dihydropyrrolizine-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-13(10-4-2-1-3-5-10)11-6-7-12-16(14(19)20,15(21)22)8-9-17(11)12/h1-7H,8-9H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGSTRCSSBLPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C1(C(=O)O)C(=O)O)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601277
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175459-90-2
Record name 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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